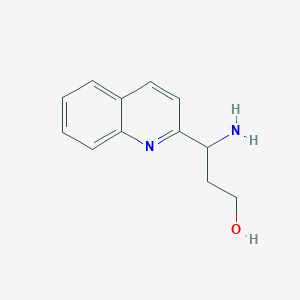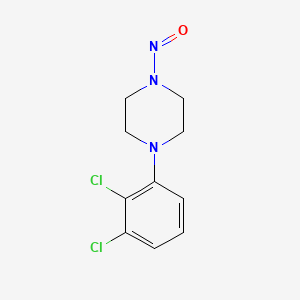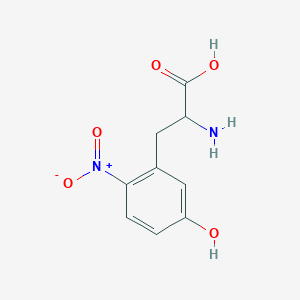
3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring, a cyclopropyl group, and a hydroxymethyl group, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl alcohol with tetrahydrothiophene 1,1-dioxide in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The cyclopropyl group may contribute to the compound’s stability and reactivity, while the tetrahydrothiophene ring can interact with various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A simpler analog without the cyclopropyl and hydroxymethyl groups.
Cyclopropylmethyl alcohol: Lacks the tetrahydrothiophene ring.
Sulfolane: A related compound with a similar tetrahydrothiophene ring but different substituents.
Uniqueness
3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the hydroxymethyl group allows for versatile chemical modifications .
Propriétés
Formule moléculaire |
C8H14O3S |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O3S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7,9H,1-6H2 |
Clé InChI |
BOBZXAZOBOZAJB-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
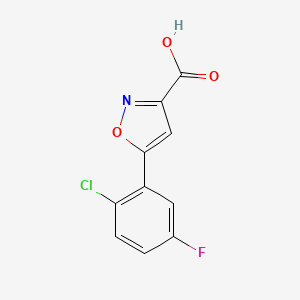



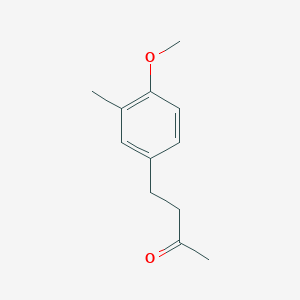

![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
